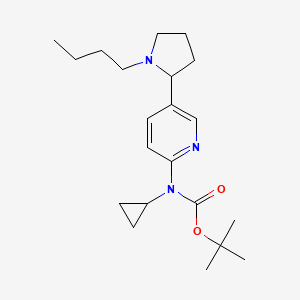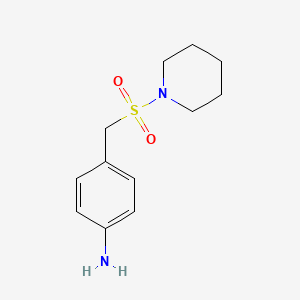
4-((Piperidin-1-ylsulfonyl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Piperidin-1-ylsulfonyl)methyl)aniline is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a piperidine ring attached to a sulfonyl group, which is further connected to a methyl group and an aniline moiety. The unique structure of this compound makes it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Piperidin-1-ylsulfonyl)methyl)aniline typically involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with appropriate reagents. One common method includes the reaction of 4-(piperidin-1-ylsulfonyl)aniline with chloroacetyl chloride in the presence of a solvent like dimethylformamide (DMF) at room temperature . This reaction yields the corresponding chloroacetamide derivatives in excellent yields (92-95%).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactions and microwave irradiation can enhance the efficiency and yield of the synthesis process . These methods allow for the large-scale production of this compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-((Piperidin-1-ylsulfonyl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Scientific Research Applications
4-((Piperidin-1-ylsulfonyl)methyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((Piperidin-1-ylsulfonyl)methyl)aniline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is exerted through the inhibition of dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation . The compound may also interact with other enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholin-4-ylsulfonyl)aniline: Similar structure but with a morpholine ring instead of a piperidine ring.
4-(Piperidin-1-ylsulfonyl)aniline: Lacks the methyl group attached to the sulfonyl group.
Uniqueness
4-((Piperidin-1-ylsulfonyl)methyl)aniline is unique due to its specific combination of a piperidine ring, sulfonyl group, and aniline moiety
Properties
Molecular Formula |
C12H18N2O2S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
4-(piperidin-1-ylsulfonylmethyl)aniline |
InChI |
InChI=1S/C12H18N2O2S/c13-12-6-4-11(5-7-12)10-17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 |
InChI Key |
HRVIHMVVIUODMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-](/img/structure/B11818867.png)

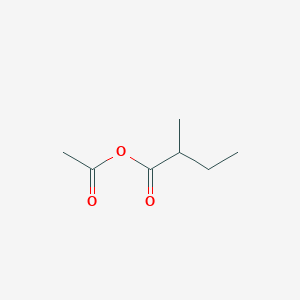
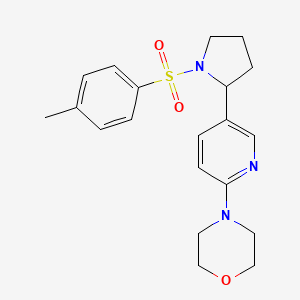

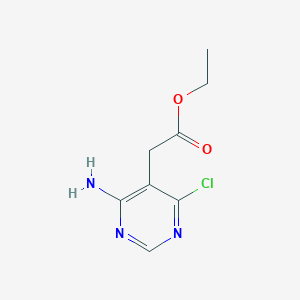
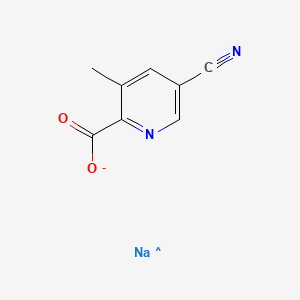



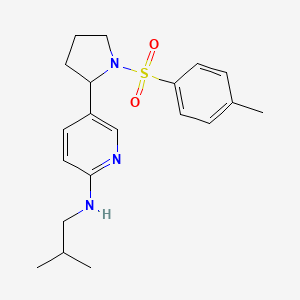

![6-Oxabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B11818933.png)
